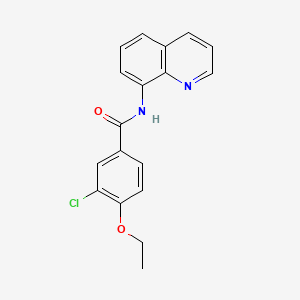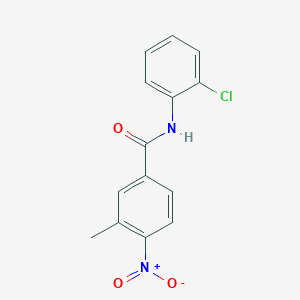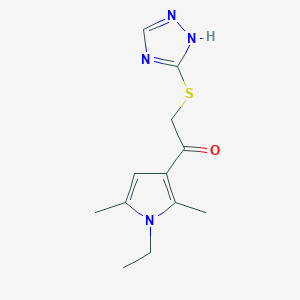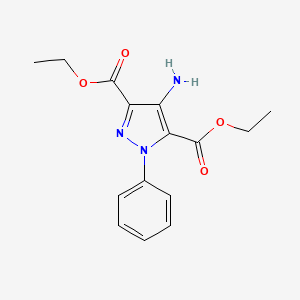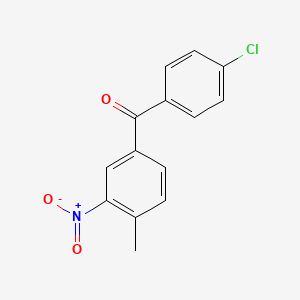
4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways that are involved in inflammation and cancer. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole has potent anti-inflammatory and anticancer effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of disease. In addition, the compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole is its high purity and yield, which makes it suitable for use in lab experiments. The compound is stable and can be easily synthesized. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole. One area of research is the development of new analogs of the compound that may have improved properties. Another area of research is the study of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the compound may have potential applications in the field of imaging, particularly in the development of new imaging techniques for the diagnosis and monitoring of disease.
Méthodes De Synthèse
The synthesis of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole involves the reaction of 2-methyl-3-furoic acid hydrazide with bromine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the final compound can be achieved through recrystallization.
Applications De Recherche Scientifique
4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole has been used extensively in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have potent anti-inflammatory and anticancer properties. It has also been studied for its potential use as a diagnostic tool in imaging techniques.
Propriétés
IUPAC Name |
(4-bromopyrazol-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-6-8(2-3-14-6)9(13)12-5-7(10)4-11-12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHFKRMEOBOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrazol-1-yl)(2-methylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
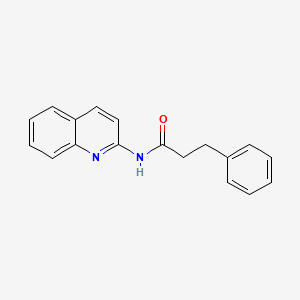
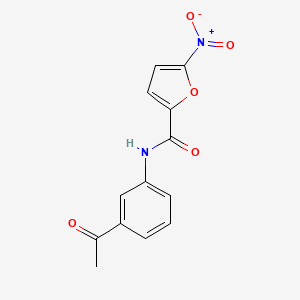
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
